molecular formula C7H8N2O2S B1526146 2-(Cyclopropylamino)-1,3-thiazole-5-carboxylic acid CAS No. 1354958-03-4

2-(Cyclopropylamino)-1,3-thiazole-5-carboxylic acid

Cat. No. B1526146
M. Wt: 184.22 g/mol
InChI Key: XBDIVKWPKGCLKB-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazole, which is a heterocyclic compound. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring . The cyclopropylamino group attached to the thiazole ring could potentially influence the compound’s reactivity and biological activity.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as cyclopropylamines, are often synthesized through multicomponent reactions . These reactions are efficient and cost-effective, allowing for the creation of complex molecules in a single step .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the thiazole and cyclopropylamino groups. Thiazoles are planar and aromatic, while cyclopropyl groups are known for their ring strain .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiazole ring could contribute to its aromaticity and stability .

Scientific Research Applications

  • Field : Medicinal Chemistry

    • Application : Thiophene-based analogs, which could include “2-(Cyclopropylamino)-1,3-thiazole-5-carboxylic acid”, have been studied by a growing number of scientists as a potential class of biologically active compounds .
    • Methods : The synthesis of thiophene derivatives often involves heterocyclization of various substrates .
    • Results : These compounds play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
  • Field : Pharmaceutical Industry

    • Application : Cyclopropyl-containing peptide-derived compounds, which could include “2-(Cyclopropylamino)-1,3-thiazole-5-carboxylic acid”, are increasingly important in the pharmaceutical industry .
    • Methods : The synthesis of these compounds was achieved via a multi-step protocol .
    • Results : The molecular docking study highlighted the vital role of cyclopropyl in the supramolecular landscape of the bio-complex .

Future Directions

The development of new compounds with thiazole rings is an active area of research, given their prevalence in biologically active compounds . Future research could explore the synthesis, reactivity, and potential applications of this specific compound.

properties

IUPAC Name

2-(cyclopropylamino)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c10-6(11)5-3-8-7(12-5)9-4-1-2-4/h3-4H,1-2H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDIVKWPKGCLKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopropylamino)-1,3-thiazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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